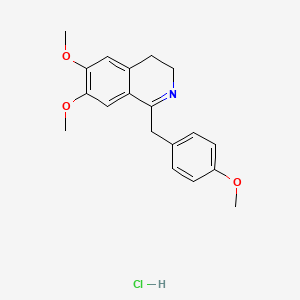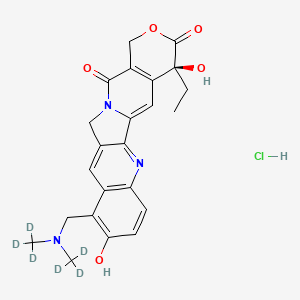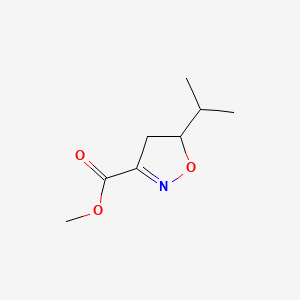
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is a synthetic organic compound belonging to the isoquinoline class of alkaloids. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy groups and a p-methoxybenzyl moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with appropriate reagents under controlled conditions. One common method involves the use of nitroalkanes in the presence of a catalyst to facilitate the formation of the dihydroisoquinoline core . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines. These products can have different biological and chemical properties, making them useful in further research and applications.
Applications De Recherche Scientifique
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the study of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
- 1-Methyl-3,4-dihydroisoquinoline
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12H,8-10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBDPUSODLZRIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)


![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)



